molecular formula C12H20N4 B1428376 3-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine CAS No. 1249921-34-3

3-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine

Cat. No. B1428376
M. Wt: 220.31 g/mol
InChI Key: USRVFJSJCQJTCM-UHFFFAOYSA-N
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Description

“3-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine” is a chemical compound with potential benefits in various fields of research and industry. It has a molecular weight of 220.31 and a molecular formula of C12H20N4 .


Synthesis Analysis

The synthesis of 1,2,4-triazole compounds, which includes “3-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine”, has been a subject of interest in recent years . A highly effective method for the production of 1,5-disubsubstituted-1,2,4-triazole was reported by Liu et al., which involved the synthesis of triazole by aryl diazonium salts and isocyanide [3+2] cycloaddition method .


Molecular Structure Analysis

The molecular structure of “3-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine” consists of a cyclopentyl group attached to a 1,2,4-triazole ring, which is further connected to a piperidine ring .

Scientific Research Applications

Triazole Derivatives in Drug Development

Triazole derivatives, including compounds similar to "3-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine," have shown significant promise in drug development due to their broad range of biological activities. These activities span anti-inflammatory, antimicrobial, antitumoral, and antiviral properties, among others. The structural versatility of triazoles allows for numerous modifications, leading to potential therapeutic applications against various diseases, including neglected diseases that predominantly affect vulnerable populations (Ferreira et al., 2013).

Synthetic Routes for Triazole Compounds

The synthesis of triazole compounds, such as 1,4-disubstituted 1,2,3-triazoles, has been a focus of research due to their relevance in pharmaceutical chemistry. The copper(I) catalyzed azide-alkyne cycloaddition, known as the click reaction, is a notable method for creating these structures efficiently and selectively. This method underscores the importance of triazoles in the development of new drugs, showcasing the versatility and applicability of these compounds in creating biologically active molecules (Kaushik et al., 2019).

Piperazine and its Analogues in Therapeutics

Piperazine, as part of the core structure in "3-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine," is a critical scaffold in medicinal chemistry. It has been incorporated into various drugs targeting Mycobacterium tuberculosis, including treatments for multidrug-resistant and extremely drug-resistant strains. The versatility of piperazine-based compounds highlights their potential in addressing pressing medical challenges, especially in developing safer and more effective anti-mycobacterial agents (Girase et al., 2020).

Environmental and Industrial Applications

Beyond pharmaceutical applications, triazole and piperazine derivatives have shown utility in environmental and industrial contexts. For instance, triazole compounds have been evaluated as corrosion inhibitors for metals, showcasing their potential in extending the lifespan of metal structures and components in various industrial applications. The environmentally friendly nature of these compounds, coupled with their efficiency, underscores their value in sustainable practices (Hrimla et al., 2021).

properties

IUPAC Name

3-(4-cyclopentyl-1,2,4-triazol-3-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4/c1-2-6-11(5-1)16-9-14-15-12(16)10-4-3-7-13-8-10/h9-11,13H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USRVFJSJCQJTCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=NN=C2C3CCCNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine
Reactant of Route 2
3-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine
Reactant of Route 3
3-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine
Reactant of Route 4
3-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine
Reactant of Route 5
3-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine
Reactant of Route 6
3-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine

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